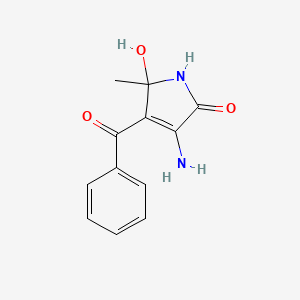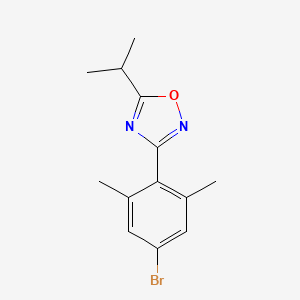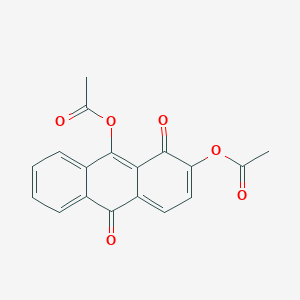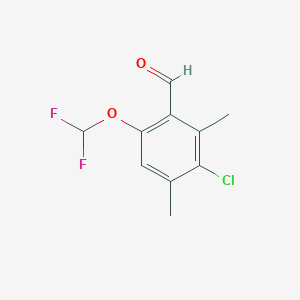
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde is an organic compound with a complex structure that includes chlorine, fluorine, and methoxy functional groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the introduction of the chloro and difluoromethoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chloro and difluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-6-(difluoromethoxy)pyridazine
- 3-Chloro-6-(difluoromethoxy)phenylalanine
Uniqueness
Compared to similar compounds, 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde stands out due to its specific combination of functional groups and structural configuration. This uniqueness can result in distinct chemical reactivity and biological activity, making it valuable for specialized applications.
Propiedades
Número CAS |
88311-15-3 |
|---|---|
Fórmula molecular |
C10H9ClF2O2 |
Peso molecular |
234.62 g/mol |
Nombre IUPAC |
3-chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C10H9ClF2O2/c1-5-3-8(15-10(12)13)7(4-14)6(2)9(5)11/h3-4,10H,1-2H3 |
Clave InChI |
KHIBWQUYBJLQIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)C)C=O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


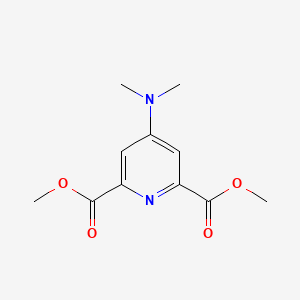

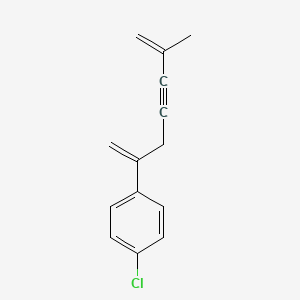
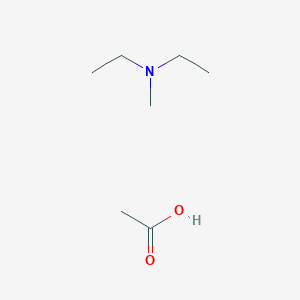
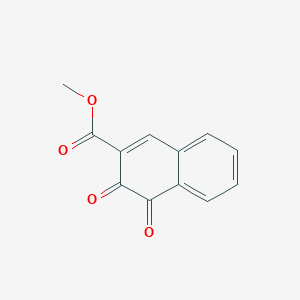

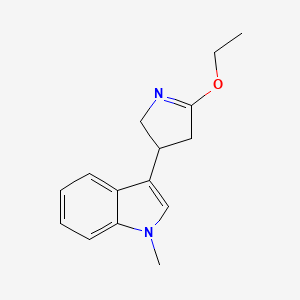

![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)

